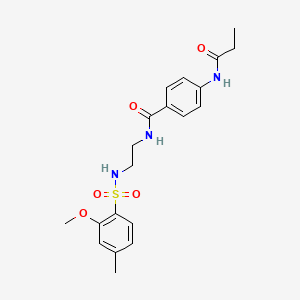
N-(2-(2-甲氧基-4-甲基苯磺酰胺)乙基)-4-丙酰胺苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-methoxy-4-methylphenylsulfonamido)ethyl)-4-propionamidobenzamide is a complex organic compound characterized by its unique structural features, which include a sulfonamide group, a methoxy group, and a propionamide group
科学研究应用
N-(2-(2-methoxy-4-methylphenylsulfonamido)ethyl)-4-propionamidobenzamide has several applications in scientific research:
-
Medicinal Chemistry: : This compound is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
-
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for chemical reactions.
-
Material Science: : The compound’s properties make it suitable for use in the development of new materials with specific characteristics, such as enhanced stability or reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-methoxy-4-methylphenylsulfonamido)ethyl)-4-propionamidobenzamide typically involves multiple steps:
-
Formation of the Sulfonamide Intermediate: : The initial step involves the reaction of 2-methoxy-4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
-
Coupling with Ethylamine: : The sulfonamide intermediate is then reacted with ethylamine under controlled conditions to introduce the ethyl group. This step may require a catalyst or specific reaction conditions to ensure high yield and purity.
-
Amidation Reaction: : The final step involves the reaction of the intermediate with 4-propionamidobenzoyl chloride to form the target compound. This step is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
N-(2-(2-methoxy-4-methylphenylsulfonamido)ethyl)-4-propionamidobenzamide can undergo various chemical reactions, including:
-
Oxidation: : The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s properties and reactivity.
-
Reduction: : The sulfonamide group can be reduced to an amine, which may be useful in further synthetic modifications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the sulfonamide group would produce an amine derivative.
作用机制
The mechanism by which N-(2-(2-methoxy-4-methylphenylsulfonamido)ethyl)-4-propionamidobenzamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxy and propionamide groups may also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(2-(2-methoxyphenylsulfonamido)ethyl)-4-propionamidobenzamide
- N-(2-(4-methylphenylsulfonamido)ethyl)-4-propionamidobenzamide
- N-(2-(2-methoxy-4-methylphenylsulfonamido)ethyl)-4-acetamidobenzamide
Uniqueness
N-(2-(2-methoxy-4-methylphenylsulfonamido)ethyl)-4-propionamidobenzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both methoxy and methyl groups on the phenyl ring, along with the sulfonamide and propionamide functionalities, provides a unique profile that differentiates it from similar compounds.
属性
IUPAC Name |
N-[2-[(2-methoxy-4-methylphenyl)sulfonylamino]ethyl]-4-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-4-19(24)23-16-8-6-15(7-9-16)20(25)21-11-12-22-29(26,27)18-10-5-14(2)13-17(18)28-3/h5-10,13,22H,4,11-12H2,1-3H3,(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLGCUCHUSKOSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=C(C=C(C=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-6-methylpyridine-3-sulfonamide](/img/structure/B2453139.png)
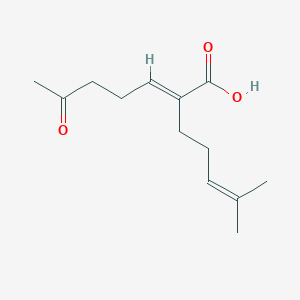

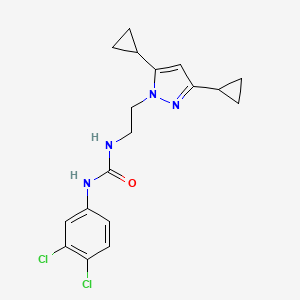
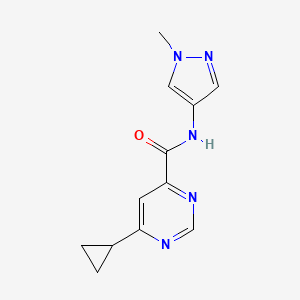
![5-[4-(4-nitrophenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2453145.png)
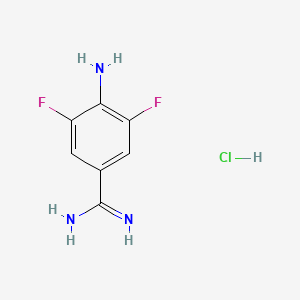
![1-(2,4-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2453152.png)
![2-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]ethan-1-amine hydrochloride](/img/structure/B2453153.png)
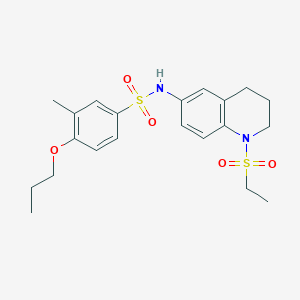
![1,3-dimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2453158.png)
![2-(7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2453160.png)
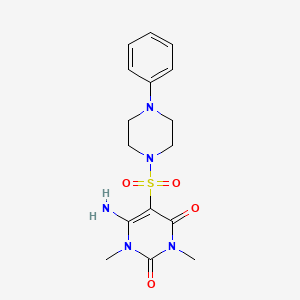
![Ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate](/img/structure/B2453162.png)
